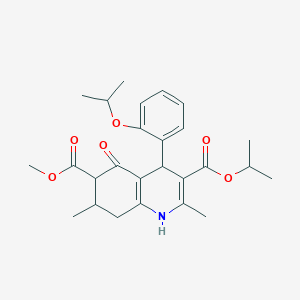![molecular formula C17H20N4O4 B4134717 N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4134717.png)
N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline
Overview
Description
N-ethyl-5-[4-(2-furoyl)-1-piperazinyl]-2-nitroaniline, commonly known as EF5, is a hypoxia marker that has been widely used in scientific research to measure the oxygen levels in tissues. EF5 is a nitroaromatic compound that is selectively reduced by hypoxic cells and forms stable adducts with cellular macromolecules, making it a valuable tool for studying hypoxia in various biological systems.
Mechanism of Action
EF5 is selectively reduced by hypoxic cells in a process that involves the transfer of electrons from cellular reductases to the nitro group of EF5. The reduced form of EF5 forms stable adducts with cellular macromolecules, such as DNA and proteins, which can be detected using immunohistochemistry or other imaging techniques.
Biochemical and Physiological Effects
EF5 has been shown to have minimal toxicity and does not interfere with normal cellular functions. However, it can induce hypoxia-inducible factor 1α (HIF-1α) expression in some cell types, which can affect cellular metabolism and gene expression.
Advantages and Limitations for Lab Experiments
EF5 is a valuable tool for studying hypoxia in various biological systems, as it is highly selective for hypoxic cells and can be detected using non-invasive imaging techniques. However, EF5 has some limitations, including the need for specialized equipment and expertise to perform imaging studies, and the potential for false-positive results due to non-specific binding of EF5 to tissues.
Future Directions
There are several future directions for EF5 research, including the development of new hypoxia markers with improved sensitivity and selectivity, the use of EF5 in clinical trials to evaluate the efficacy of hypoxia-targeted therapies, and the application of EF5 in studies of tumor microenvironment and immune response. Additionally, EF5 can be used in combination with other imaging agents, such as positron emission tomography (PET) tracers, to provide a more comprehensive evaluation of hypoxia in biological systems.
Scientific Research Applications
EF5 has been extensively used in scientific research to measure hypoxia in various biological systems, including tumors, ischemic tissues, and normal tissues. It has been used in preclinical studies to evaluate the efficacy of hypoxia-targeted therapies and to identify hypoxic regions in tumors that are resistant to radiation and chemotherapy.
properties
IUPAC Name |
[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-2-18-14-12-13(5-6-15(14)21(23)24)19-7-9-20(10-8-19)17(22)16-4-3-11-25-16/h3-6,11-12,18H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHDFKXDUOQDDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC=CO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4134635.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4134639.png)

![N-cyclopropyl-4-methoxy-2-{[1-(2-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4134663.png)
![methyl 4-({[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134670.png)
![N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134686.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B4134706.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![2-(1-adamantyl)-N-{4-[5-(hydroxymethyl)-2-furyl]phenyl}acetamide](/img/structure/B4134716.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4134724.png)

![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)
